molecular formula C14H20N2O4 B13630622 (R)-2-Tert-butoxycarbonylamino-4-pyridin-3-YL-butyric acid

(R)-2-Tert-butoxycarbonylamino-4-pyridin-3-YL-butyric acid

Cat. No.: B13630622
M. Wt: 280.32 g/mol
InChI Key: ZZPXUFOJUGQLSY-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid is unique due to its specific combination of a Boc-protected amino group and a pyridine ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)7-6-10-5-4-8-15-9-10/h4-5,8-9,11H,6-7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

ZZPXUFOJUGQLSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CN=CC=C1)C(=O)O

Origin of Product

United States

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